REACTION_SMILES
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[C:1](#[N:2])[C:3]1([c:14]2[cH:15][cH:16][cH:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[CH2:4][CH2:5][C:6](=[O:13])[CH:7]([C:9]([O:10][CH3:11])=[O:12])[CH2:8]1.[CH3:24][C:25](=[O:26])[OH:27].[OH2:33].[S:28](=[O:29])(=[O:30])([OH:31])[OH:32]>>[C:1](#[N:2])[C:3]1([c:14]2[cH:15][cH:16][cH:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][CH2:8]1
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Name
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COC(=O)C1CC(C#N)(c2cccc3ccccc23)CCC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(C#N)(c2cccc3ccccc23)CCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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N#CC1(c2cccc3ccccc23)CCC(=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |